molecular formula C8H10O4 B13313310 Methyl 2,3-dioxocyclohexane-1-carboxylate

Methyl 2,3-dioxocyclohexane-1-carboxylate

Cat. No.: B13313310
M. Wt: 170.16 g/mol
InChI Key: MDLFOTHGALDARU-UHFFFAOYSA-N
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Description

Methyl 2,3-dioxocyclohexane-1-carboxylate is an organic compound with the molecular formula C8H10O4 It is characterized by a six-membered cyclohexane ring with two ketone groups at positions 2 and 3, and a carboxylate ester group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dioxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-dione with methyl chloroformate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dioxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,3-dioxocyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2,3-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring size and the presence of both ketone and ester functional groups.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

methyl 2,3-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C8H10O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h5H,2-4H2,1H3

InChI Key

MDLFOTHGALDARU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(=O)C1=O

Origin of Product

United States

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